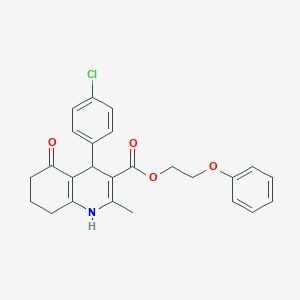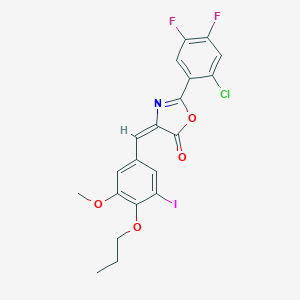
5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. The presence of the benzotriazole moiety imparts significant stability and reactivity to the compound, making it a subject of interest in chemical research.
Méthodes De Préparation
The synthesis of 5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the benzotriazole derivative, followed by the introduction of the naphthalene moiety and the bromination process. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper salts. Industrial production methods may involve large-scale reactions in batch reactors, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts to form new carbon-carbon bonds.
Applications De Recherche Scientifique
5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Mécanisme D'action
The mechanism of action of 5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The compound’s ability to stabilize radicals and its electron-donating properties also contribute to its biological effects .
Comparaison Avec Des Composés Similaires
5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE can be compared with other benzotriazole derivatives, such as:
1H-benzotriazole: A simpler compound with similar stability but less complex reactivity.
2-phenyl-2H-benzotriazole: Shares the benzotriazole core but lacks the naphthalene and bromine substituents, resulting in different chemical properties.
5-bromo-2-phenyl-2H-benzotriazole: Similar in structure but without the naphthalene moiety, leading to different applications and reactivity.
The uniqueness of this compound lies in its combination of the benzotriazole, naphthalene, and bromine groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C23H15BrN4O |
|---|---|
Poids moléculaire |
443.3 g/mol |
Nom IUPAC |
5-bromo-N-(2-phenylbenzotriazol-5-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C23H15BrN4O/c24-20-11-5-8-17-18(20)9-4-10-19(17)23(29)25-15-12-13-21-22(14-15)27-28(26-21)16-6-2-1-3-7-16/h1-14H,(H,25,29) |
Clé InChI |
YUGLHKLTDNFRLM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC5=C4C=CC=C5Br |
SMILES canonique |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC5=C4C=CC=C5Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenylethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B333693.png)

![2-(5-chlorothiophen-2-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B333697.png)


![(5Z)-1-(3-chlorophenyl)-5-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B333701.png)

![2-(3-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide](/img/structure/B333706.png)
![5-(2-Chloro-6-fluorobenzylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B333707.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B333708.png)
![N'-[(Z)-[1-(4-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]adamantane-1-carbohydrazide](/img/structure/B333709.png)
![4-{4-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B333710.png)

![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333715.png)
